molecular formula C12H8BrN3O4 B6215187 3-{3-bromo-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione CAS No. 2751610-07-6

3-{3-bromo-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione

Cat. No. B6215187
CAS RN: 2751610-07-6
M. Wt: 338.1
InChI Key:
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Description

“3-{3-bromo-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione” is a thalidomide analog that can be useful in PROTAC research . It is a reagent grade compound used for research purposes .


Molecular Structure Analysis

The molecular formula of this compound is C12H9N3O4 . It has a molecular weight of 259.2 . Further structural analysis would require more specific information such as NMR data.


Chemical Reactions Analysis

As a thalidomide analog, this compound is likely to be involved in reactions related to the ubiquitination and subsequent proteolysis of proteins . The exact chemical reactions would depend on the specific research context.

Mechanism of Action

The mechanism of action of this compound is likely related to its role as a thalidomide analog in PROTAC research . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Future Directions

The future directions of this compound are likely to be in the field of PROTAC research, given its role as a thalidomide analog . PROTACs represent a promising new approach in drug discovery, as they allow for the targeted degradation of disease-related proteins .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{3-bromo-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione' involves the synthesis of the pyrrolo[3,4-b]pyridine ring system followed by the introduction of the piperidine and dione moieties.", "Starting Materials": [ "2,4-dichloro-5-nitropyridine", "ethyl acetoacetate", "sodium ethoxide", "2-bromo-1-cyclohexanone", "piperidine", "phthalic anhydride", "acetic anhydride", "sodium acetate", "hydrobromic acid", "sodium hydroxide", "sodium carbonate", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3-bromo-5-nitropyridine by reacting 2,4-dichloro-5-nitropyridine with hydrobromic acid in ethanol.", "Step 2: Synthesis of 3-bromo-5-amino-7-nitropyridine by reducing 3-bromo-5-nitropyridine with sodium hydroxide and hydrogen gas.", "Step 3: Synthesis of 3-bromo-5-amino-7-hydroxypyridine by reacting 3-bromo-5-amino-7-nitropyridine with sodium hydroxide in water.", "Step 4: Synthesis of 3-bromo-5-amino-7-hydroxypyridine-6-carboxylic acid by reacting 3-bromo-5-amino-7-hydroxypyridine with sodium carbonate and ethyl acetoacetate in ethanol.", "Step 5: Synthesis of 3-bromo-5-amino-7-hydroxypyridine-6-carboxylic acid ethyl ester by reacting 3-bromo-5-amino-7-hydroxypyridine-6-carboxylic acid with acetic anhydride and sodium acetate in acetic acid.", "Step 6: Synthesis of 3-bromo-5-amino-7-hydroxypyridine-6-carboxylic acid ethyl ester 2-bromo-1-cyclohexanone ketal by reacting 3-bromo-5-amino-7-hydroxypyridine-6-carboxylic acid ethyl ester with 2-bromo-1-cyclohexanone in ethanol.", "Step 7: Synthesis of 3-bromo-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridine by reacting 3-bromo-5-amino-7-hydroxypyridine-6-carboxylic acid ethyl ester 2-bromo-1-cyclohexanone ketal with phthalic anhydride and sodium ethoxide in ethanol.", "Step 8: Synthesis of 3-{3-bromo-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione by reacting 3-bromo-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridine with piperidine and sodium ethoxide in ethanol." ] }

CAS RN

2751610-07-6

Molecular Formula

C12H8BrN3O4

Molecular Weight

338.1

Purity

95

Origin of Product

United States

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